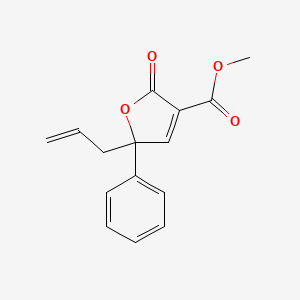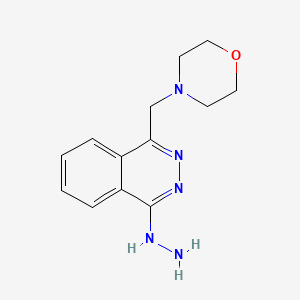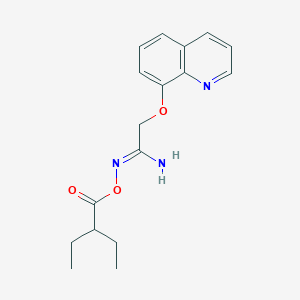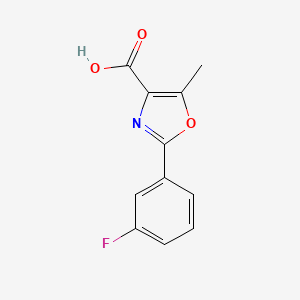![molecular formula C24H15NO5S B12897386 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 918905-46-1](/img/structure/B12897386.png)
1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . The starting material, 2-hydroxy-1,4-naphthoquinone, undergoes a series of reactions including condensation with aromatic aldehydes and aromatic amines to form the desired product .
Analyse Chemischer Reaktionen
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The quinone ring in the compound is highly reactive and can easily participate in redox reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to generate reactive oxygen species makes it a valuable tool in studying oxidative stress and its effects on cellular processes. Additionally, it has applications in the field of materials science, particularly in the development of fluorescent probes and electroluminescent devices .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety in the compound can undergo redox cycling, leading to the generation of reactive oxygen species. These reactive oxygen species can induce oxidative stress, leading to cellular damage and apoptosis. The compound has also been shown to interact with enzymes involved in cellular redox regulation, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as lawsone, juglone, and plumbagin. While all these compounds share the naphthoquinone core structure, they differ in their substituents and, consequently, their biological activities. For instance, lawsone and juglone are known for their antimicrobial properties, whereas plumbagin has been extensively studied for its anticancer activity . The presence of the indole and phenylsulfonyl groups in 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione imparts unique properties that distinguish it from other naphthoquinone derivatives .
Eigenschaften
CAS-Nummer |
918905-46-1 |
|---|---|
Molekularformel |
C24H15NO5S |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
3-[1-(benzenesulfonyl)indol-3-yl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C24H15NO5S/c26-22-17-11-4-5-12-18(17)23(27)24(28)21(22)19-14-25(20-13-7-6-10-16(19)20)31(29,30)15-8-2-1-3-9-15/h1-14,26H |
InChI-Schlüssel |
HAQHYWJDABMNPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=C(C5=CC=CC=C5C(=O)C4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)


![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)


![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)

![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)
